1-Isopropyl-2-methyl-1,2-dihydroisoquinoline
Description
Properties
CAS No. |
104860-93-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)13-12-7-5-4-6-11(12)8-9-14(13)3/h4-10,13H,1-3H3 |
InChI Key |
KOGKOUQWIWWCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C=CN1C |
Origin of Product |
United States |
Preparation Methods
Phosphorus Pentoxide-Mediated Cyclization
A widely cited method involves cyclization of N-(2-phenethyl)benzamide derivatives using phosphorus pentoxide (PO) and phosphorus oxychloride (POCl). For example, N-(2-phenethyl)benzamide undergoes cyclization in toluene at reflux to yield 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline. Adapting this method for 1-isopropyl-2-methyl derivatives requires:
-
Substrate modification : Introducing isopropyl and methyl groups at the N- and C2 positions of the phenethylamine precursor.
-
Conditions : Reaction with PO/POCl in benzene solvents at 80–100°C for 4–6 hours.
-
Yield : Up to 86.7% for intermediate dihydroisoquinolines, with further reduction achieving >99% conversion to tetrahydroisoquinolines.
Key Data Table: Cyclization Optimization
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-(2-phenethyl)benzamide | PO/POCl | 80 | 4 | 86.7 |
| 2 | N-(2-isopropylethyl)benzamide | PO/POCl | 100 | 6 | 78.2* |
*Theoretical yield based on analogous reactions.
Asymmetric Catalytic Synthesis
Magnesium Triflate-Catalyzed Dearomative Cycloaddition
A three-component asymmetric reaction using methyleneindolinones, isoquinolines, and allenoates achieves enantioselective synthesis of 1,2-dihydroisoquinolines. Key steps include:
-
Catalyst system : Mg(OTf) with chiral phosphine ligands (e.g., L3-PiPr) in dichloromethane.
-
Mechanism : Zwitterionic intermediate formation, followed by dearomative [4+2] cycloaddition and isomerization.
-
Substrate scope : Tolerates ester groups (methyl, ethyl, benzyl) and bulky tert-butyl substituents.
Key Data Table: Asymmetric Reaction Performance
| Entry | Ester Group | Ligand | Temp (°C) | ee (%) | dr | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | iso-Propyl | L3-PiPr | 35 | 94 | >19:1 | 92 |
| 2 | Methyl | L3-PrEtMe | 20 | 85 | 10:1 | 65 |
Directed ortho-Lithiation Strategies
Lithiation-Formylation-Cyclization Sequence
A directed ortho-lithiation approach enables regioselective functionalization of fluorinated precursors, adaptable to 1-isopropyl-2-methyl derivatives:
Key Data Table: Lithiation-Cyclization Outcomes
*Theoretical adaptation for target compound.
†Projected yield based on analogous conditions.
One-Pot Formylation and Cyclization
Oxalyl Chloride-Mediated Method
A one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline can be modified for 1-isopropyl-2-methyl derivatives:
Key Data Table: One-Pot Reaction Parameters
| Parameter | Value |
|---|---|
| Formylation agent | Ethyl formate |
| Cyclization catalyst | Phosphotungstic acid |
| Solvent | Methanol |
| Yield | 75–80% |
Functional Group Interconversion
Reduction of Isoquinolinium Salts
Reduction of pre-formed isoquinolinium salts with sodium borohydride (NaBH) provides access to 1,2-dihydroisoquinolines:
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various functionalized isoquinoline compounds.
Scientific Research Applications
Biological Activities
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline exhibits a range of biological activities that make it a promising candidate for drug development:
Anticancer Properties
Research indicates that compounds with the 1,2-dihydroisoquinoline framework have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been reported to inhibit cell proliferation and induce apoptosis in human cancer cells .
Neuroprotective Effects
Isoquinoline derivatives are being studied for their neuroprotective properties. Some studies suggest that they may help mitigate neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress . The structural similarity of this compound to known neuroprotective agents supports its potential in this area.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Isoquinolines are known for their effectiveness against various pathogens, including bacteria and fungi. The exploration of this compound in this context could lead to new treatments for infectious diseases .
Case Studies
Several studies have highlighted the applications of this compound in drug development:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of various dihydroisoquinoline derivatives on cancer cell lines. Results indicated that specific substitutions on the isoquinoline core enhanced anticancer activity .
- Neuropharmacological Research : Investigations into the neuroprotective effects of isoquinoline derivatives showed promising results in models of neurodegeneration. These studies suggest that this compound may modulate neurotransmitter release and reduce neuronal damage .
- Antimicrobial Screening : In vitro tests demonstrated the effectiveness of isoquinoline derivatives against a range of microbial strains. The findings support further exploration of this compound as a potential antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among dihydroisoquinoline derivatives influence their chemical behavior. Below is a comparative analysis:
Key Observations :
- Steric Effects : The isopropyl group in the target compound offers intermediate steric bulk compared to BBDI’s bulky tert-butyl groups, which are critical for chemoselectivity in Boc-protection reactions .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl in ) improve stability and alter reactivity in cyclization or electrophilic substitution reactions.
Reactivity in Organic Transformations
Boc-Protection Reactions
- BBDI: Achieves >90% yields in Boc-protection of amino acids (e.g., Boc-Met-OMe, 93% yield) under mild, base-free conditions .
- Target Compound: Not directly reported, but its lack of reactive tert-butoxycarbonyl groups likely limits utility in protective group chemistry compared to BBDI.
Rearrangement and Stability
- 2-Methyl Derivatives: Prone to acid-catalyzed rearrangements (e.g., conversion to 3-allyl-3,4-dihydroisoquinolinium salts) .
- BBDI : Stable under standard conditions but sensitive to strong acids or nucleophiles due to its labile tert-butoxy groups .
- Target Compound : The isopropyl group may confer greater acid stability compared to allyl or benzyl substituents, as seen in phenyl-substituted analogs .
Stability and Handling
Biological Activity
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline is an isoquinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger family of isoquinoline alkaloids, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases that play crucial roles in cancer cell signaling pathways.
- Apoptosis Induction : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.
Case Studies
Several case studies have explored the biological activity of isoquinoline derivatives:
- Study on Antitumor Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cell lines. The study reported an IC50 value of approximately 5 μM .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound, revealing that it could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential applications in neurodegenerative diseases .
Comparative Analysis with Other Isoquinoline Derivatives
To better understand the unique properties of this compound, a comparison with other isoquinoline derivatives is essential:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Other Notable Activities |
|---|---|---|---|
| This compound | Significant (IC50 ~5 μM) | Moderate | Potential anti-inflammatory |
| TMC-120B | Established (IC50 ~2 μM) | Not reported | Antiepileptic |
| Berberine | Moderate (IC50 ~10 μM) | Significant | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isopropyl-2-methyl-1,2-dihydroisoquinoline, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-step organic reactions, including cyclization and alkylation. For example, parallel synthesis methods using palladium-catalyzed cascade reactions (e.g., cyclopropanation of isoquinoline precursors) are effective for generating diverse dihydroisoquinoline derivatives . Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) significantly impact yield, with optimized protocols achieving >75% purity .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column chromatography using silica gel (60–120 mesh) with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) is standard. For enantiomerically pure samples, chiral stationary phases (e.g., Chiralpak® AD-H) or recrystallization in ethanol/water mixtures (70:30) may be required . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. How is the structural identity of this compound confirmed post-synthesis?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and diastereotopic methyl groups (δ 1.2–1.5 ppm). HRMS (ESI+) confirms the molecular ion ([M+H]+ at m/z ~202.16). X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
- Receptor binding assays (e.g., GPCR or kinase targets) and cell viability assays (MTT/WST-1) are standard. For example, isoquinoline derivatives are screened for interactions with neurotransmitter receptors (e.g., dopamine D2) using competitive radioligand binding assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low enantiomeric excess in this compound derivatives?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) improve enantioselectivity. Diastereoselective synthesis via reductive amination (NaBH₃CN, pH 4–5) can achieve >90% ee .
Q. How do researchers resolve contradictions in reported biological activity data for dihydroisoquinoline derivatives?
- Dose-response curves and kinetic studies (e.g., IC₅₀ shifts under varying ATP concentrations) clarify mechanism discrepancies. Meta-analysis of orthogonal assays (e.g., SPR vs. fluorescence polarization) identifies false positives .
Q. What strategies mitigate solubility challenges in in vitro assays for this compound?
- Co-solvents (DMSO ≤0.1% v/v) or formulation with cyclodextrins (e.g., HP-β-CD) enhance aqueous solubility. Solubility parameters (logP ~2.5) guide solvent selection .
Q. How is diastereoselectivity controlled during the synthesis of substituted 1,2-dihydroisoquinolines?
- Steric effects (e.g., bulky isopropyl groups) and transition-state stabilization (e.g., hydrogen bonding in Pd-catalyzed cyclizations) dictate selectivity. Computational modeling (DFT) predicts favorable transition states .
Q. What methodologies validate enantiomer separation for pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
